molecular formula C14H10Cl2N2S B2959535 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole CAS No. 321848-38-8

5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B2959535
CAS No.: 321848-38-8
M. Wt: 309.21
InChI Key: VWUWSESNZORTFK-UHFFFAOYSA-N
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Description

5-(2,5-Dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2,5-dichlorothiophene moiety at the 5-position and a 4-methylphenyl group at the 1-position. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties . The dichlorothienyl group introduces electron-withdrawing characteristics, while the methylphenyl substituent contributes steric bulk and aromatic interactions.

Properties

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2S/c1-9-2-4-10(5-3-9)18-12(6-7-17-18)11-8-13(15)19-14(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUWSESNZORTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichloro-3-thiophenecarboxaldehyde with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may involve in vitro and in vivo assays to determine its efficacy and mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies can help identify modifications that enhance its therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. Molecular docking studies and biochemical assays can help elucidate its targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparison with Organophosphorus Pyrazole Derivatives

Organophosphorus pyrazole derivatives, such as those listed in , share the pyrazole core but feature phosphine ligands (e.g., BippyPhos, Cy-BippyPhos) instead of dichlorothienyl or methylphenyl groups . Key differences include:

Property Target Compound Phosphine Ligands (e.g., BippyPhos)
Substituents 2,5-Dichlorothienyl, 4-methylphenyl Di-t-butylphosphino, dicyclohexylphosphino
Electronic Effects Electron-withdrawing (Cl, thienyl) Electron-donating (phosphine)
Primary Applications Potential pharmaceuticals/materials Catalysis (e.g., cross-coupling reactions)

The target compound’s electron-deficient aromatic system contrasts sharply with the electron-rich phosphine ligands, which are optimized for stabilizing metal centers in catalysis. This divergence highlights how substituent choice dictates functional specialization.

Reactivity and Application Comparison with Boronate-Containing Pyrazole Analogs

Pyrazole boronate esters, such as those from PharmaBlock (), incorporate tetramethyl dioxaborolan groups for use in Suzuki-Miyaura cross-couplings . Comparatively:

Property Target Compound Boronate Analogs (e.g., PBXA8031)
Key Functional Groups Cl, thienyl, methylphenyl Boronate esters, trifluoromethyl
Reactivity Electrophilic substitution Nucleophilic cross-coupling
Synthetic Utility Substrate for further functionalization Building block for C–C bond formation

The dichlorothienyl group in the target compound may facilitate electrophilic aromatic substitution, whereas boronate analogs are tailored for coupling reactions. This distinction underscores the role of substituents in directing reactivity pathways.

Pharmacological Potential in Context of Bioactive Pyrazole Derivatives

Pyrazoline derivatives, such as the methoxyphenyl-benzothiazole compound in , demonstrate antitumor and antidepressant activities .

Property Target Compound Pharmacological Pyrazoline ()
Substituents Dichlorothienyl, methylphenyl Methoxyphenyl, benzothiazole
Bioactivity Drivers Lipophilicity (Cl), π-stacking (aryl) Hydrogen bonding (methoxy), rigidity (benzothiazole)
Therapeutic Potential Possible cytotoxicity (Cl, thienyl) Antitumor, antidepressant

The dichlorothienyl group may enhance membrane permeability and target binding compared to methoxyphenyl analogs, though specific biological data are needed to confirm this hypothesis.

Biological Activity

5-(2,5-Dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole is a compound of interest due to its diverse biological activities. This article will provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential applications in agriculture.

  • Molecular Formula : C14H10Cl2N2S
  • Molar Mass : 309.21 g/mol
  • CAS Number : 321848-38-8

Biological Activity Overview

The biological activities of this compound have been explored across various studies, revealing significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The results indicated that this compound exhibited notable activity against several pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.350.70

The minimum inhibitory concentration (MIC) values ranged between 0.22 to 0.35 μg/mL for various strains, indicating strong antimicrobial potential .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes:

Compound COX-1 Inhibition (IC50 μM) COX-2 Inhibition (IC50 μM)
This compound0.0340.052

The selectivity index for COX-2 inhibition was reported to be significantly higher than that of COX-1, suggesting a favorable safety profile in terms of gastrointestinal side effects .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
  • Anti-inflammatory Mechanisms : In vivo studies using carrageenan-induced rat paw edema models showed that the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Agricultural Applications : The compound has also been investigated for its herbicidal properties, showing effectiveness in controlling various weeds when formulated appropriately .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(2,5-dichloro-3-thienyl)-1-(4-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones in glacial acetic acid under reflux (6–8 hours), as demonstrated in analogous pyrazole syntheses . Reaction progress is monitored via TLC, and purification involves vacuum evaporation followed by recrystallization from ethanol or DMF-EtOH mixtures . Optimization may require adjusting stoichiometry, solvent choice (e.g., acetic acid vs. ethanol), and temperature.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR (¹H, ¹³C, and ¹⁹F if applicable) confirms substitution patterns and regiochemistry.
  • High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic distribution .
  • FT-IR identifies functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹).
  • HPLC or GC-MS ensures purity (>95% by area normalization) .

Q. How can reaction intermediates be stabilized during multi-step syntheses of this compound?

  • Methodology : Intermediates such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde are stabilized by low-temperature storage (-20°C) and inert atmospheres (N₂/Ar). Use of desiccants (e.g., molecular sieves) prevents hydrolysis of moisture-sensitive intermediates .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound?

  • Methodology : Use the SHELX suite (SHELXL/SHELXS) for structure solution and refinement. For twinned or high-disorder crystals, employ the TWIN and BASF commands in SHELXL. Cross-validate results with PLATON (ADDSYM) to detect missed symmetry elements . For example, a recent study resolved disorder in a triazole-pyrazole hybrid by refining anisotropic displacement parameters and applying restraints .

Q. How can computational modeling elucidate the electronic effects of the dichlorothienyl substituent on reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the thienyl Cl atoms and the pyrazole ring .

Q. What experimental approaches are suitable for studying this compound’s inhibitory activity against carbonic anhydrase isoforms?

  • Methodology :

  • Enzyme assays : Measure IC₅₀ values using stopped-flow CO₂ hydration assays (pH 7.4, 25°C) .
  • Docking studies : Use AutoDock Vina to model interactions with CA-II/IX active sites, focusing on Zn²⁺ coordination and hydrophobic contacts with the 4-methylphenyl group .
  • Compare inhibition profiles with analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) to establish structure-activity trends .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .

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